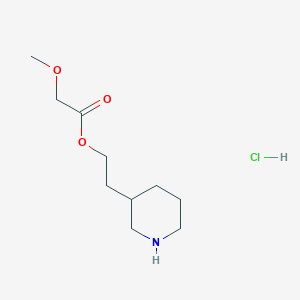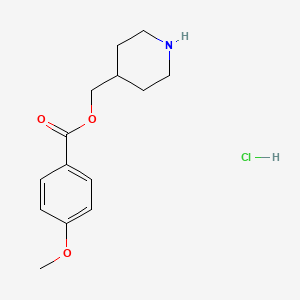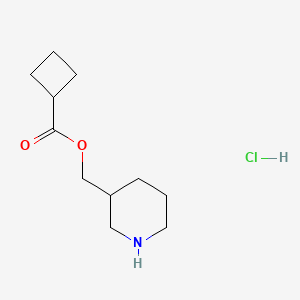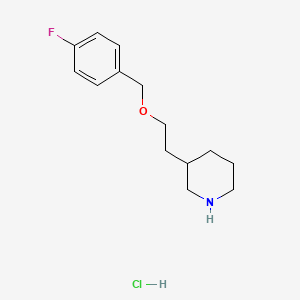
Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with ethyl chloroformate to form ethyl 4-hydroxybenzoate. This intermediate is then reacted with 3-pyrrolidinemethanol under basic conditions to yield Ethyl 4-(3-pyrrolidinylmethoxy)benzoate. Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
化学反应分析
Types of Reactions: Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine moieties, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest potential interactions with cholinergic and dopaminergic systems .
相似化合物的比较
Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride can be compared with other similar compounds, such as:
Benzocaine: A local anesthetic with a similar ester structure but different pharmacological properties.
Procaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Lidocaine: A widely used local anesthetic with a different chemical structure but similar therapeutic applications
属性
IUPAC Name |
ethyl 4-(pyrrolidin-3-ylmethoxy)benzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)12-3-5-13(6-4-12)18-10-11-7-8-15-9-11;/h3-6,11,15H,2,7-10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCIMULHKXARCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2CCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate](/img/structure/B1397289.png)
![Ethyl 3-amino-4-[(4-pyridinylmethyl)amino]benzoate](/img/structure/B1397291.png)



![3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397298.png)
![3-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397300.png)
![N-[4-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1397301.png)
![3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397302.png)




![2-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride](/img/structure/B1397311.png)
